SC-52012

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for SC-52012 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of organic reactions involving the formation of peptide bonds and the incorporation of specific functional groups to mimic the RGD sequence . Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

SC-52012 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SC-52012 has several scientific research applications, including:

Chemistry: Used as a model compound to study fibrinogen receptor antagonists and their interactions with receptors.

Biology: Investigated for its effects on platelet aggregation and its potential to prevent thrombosis.

Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its antiplatelet activity.

Mechanism of Action

SC-52012 exerts its effects by binding to the fibrinogen receptor on platelets, thereby inhibiting platelet aggregation . This mechanism involves the mimicking of the RGD sequence, which is crucial for the binding of fibrinogen to its receptor. By blocking this interaction, this compound prevents the formation of platelet clots, making it a valuable compound in the prevention of thrombotic events .

Comparison with Similar Compounds

SC-52012 is unique due to its specific structure as an RGD mimetic and its potent antiplatelet activity. Similar compounds include:

Eptifibatide: Another RGD mimetic used as an antiplatelet agent.

Tirofiban: A non-peptide fibrinogen receptor antagonist with similar antiplatelet effects.

Abciximab: A monoclonal antibody that inhibits the fibrinogen receptor.

Compared to these compounds, this compound offers a unique balance of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

SC-52012 is a small molecule that has garnered attention for its biological activity, particularly in the context of immune modulation and integrin inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

This compound functions primarily as a competitive inhibitor of integrin αIIbβ3, which plays a crucial role in platelet aggregation and blood clotting. By inhibiting this integrin, this compound can modulate various cellular processes related to inflammation and immune response.

Key Findings:

- Integrin Inhibition: this compound acts as an RGD mimetic, effectively blocking the binding between αIIbβ3 and its ligands, which is essential for platelet activation and aggregation .

- Cytokine Modulation: The compound has also been shown to influence the production of pro-inflammatory cytokines, particularly interleukin-1 beta (IL-1β), which is pivotal in inflammatory responses .

Table 1: Biological Activity of this compound

Case Study 1: Inhibition of Platelet Aggregation

In a study investigating the effects of this compound on platelet function, researchers found that the compound significantly reduced platelet aggregation in vitro. This effect was attributed to its role as an integrin αIIbβ3 inhibitor, demonstrating potential therapeutic applications in cardiovascular diseases.

Case Study 2: Modulation of Inflammatory Response

Another study utilized a DSS-induced colitis model to evaluate the impact of this compound on inflammatory bowel disease (IBD). The results indicated that treatment with this compound led to a significant reduction in IL-1β levels and improved disease activity index (DAI) scores, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted various aspects of this compound's biological activity:

- Cytokine Profiles: In models of inflammation, this compound treatment was associated with decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a broader immunomodulatory effect beyond integrin inhibition .

- Cancer Therapeutics: Investigations into this compound's effects on cancer cell lines revealed its potential to inhibit cell proliferation, indicating possible applications in cancer therapy .

- Safety Profile: Preliminary toxicity assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Properties

IUPAC Name |

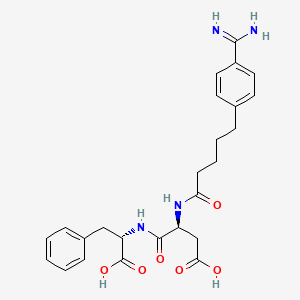

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUBSMRWDWDDPT-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.